Product packaging for 7-Methoxy-1H-indazole hydrochloride(Cat. No.:)

7-Methoxy-1H-indazole hydrochloride

Cat. No.: B13915871
M. Wt: 184.62 g/mol
InChI Key: CWLVTQVBAZVVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Indazole Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that can bind to a variety of biological targets, making it a valuable starting point for the development of new therapeutic agents. The unique arrangement of nitrogen atoms within the indazole ring facilitates a range of intermolecular interactions, such as hydrogen bonding, which are critical for the binding of drugs to their respective receptors.

Indazole derivatives have demonstrated a wide array of pharmacological activities, positioning them as key molecules in drug discovery and development. nih.govnih.gov These activities include anti-inflammatory, anticancer, antimicrobial, and anti-HIV properties. nih.govresearchgate.net Furthermore, research has explored their potential in treating neurodegenerative diseases, osteoporosis, and as male contraceptive agents. nih.govbenthamdirect.com The versatility of the indazole nucleus allows for diverse chemical modifications, enabling the synthesis of a vast library of compounds with varied biological functions. nih.govaustinpublishinggroup.com

The following table summarizes some of the key biological activities associated with the indazole scaffold:

Biological ActivityTherapeutic Area
Anti-inflammatoryInflammatory Diseases
AnticancerOncology
AntimicrobialInfectious Diseases
Anti-HIVVirology
Neuronal Nitric Oxide Synthase (nNOS) InhibitionNeurology
Male ContraceptiveReproductive Health
Anti-arrhythmicCardiology
AntifungalInfectious Diseases

Overview of 7-Methoxy-1H-Indazole as a Prominent Research Target

Within the broad class of indazole derivatives, 7-Methoxy-1H-indazole has emerged as a compound of specific interest. The presence of a methoxy (B1213986) group at the 7-position of the indazole ring imparts distinct physicochemical properties to the molecule. This substitution pattern has been a focus of research, particularly in the context of its role as a chemical intermediate or building block for synthesizing more complex molecules with potential therapeutic applications.

One of the notable areas of investigation for 7-methoxy-substituted indazoles is their activity as nitric oxide synthase (NOS) inhibitors. austinpublishinggroup.com Specifically, 7-Methoxyindazole has been identified as a potent inhibitor of neuronal nitric oxide synthase (nNOS) in in-vitro enzymatic assays. austinpublishinggroup.com The inhibition of nNOS is a significant area of research due to its implications in various physiological and pathological processes.

Furthermore, derivatives of 7-methoxy-1H-indazole have been synthesized and evaluated for other biological activities. For instance, a series of 7-methoxy-1-(3,4,5-trimethoxyphenyl)-4,5-dihydro-2H-benzo[e]indazoles were synthesized and investigated as potential colchicine (B1669291) site inhibitors, which are relevant in cancer research. nih.gov

Historical Context and Evolution of Research on 7-Substituted Indazole Derivatives

The study of indazole chemistry dates back to the 19th century. However, it was the discovery of the biological activities of substituted indazoles in the 20th century that significantly propelled research into this class of compounds. This led to extensive exploration of the synthesis and properties of a wide array of indazole derivatives.

Research into 7-substituted indazoles has been a key part of this evolution. Early work often focused on understanding the fundamental chemistry and reactivity of the indazole ring. Over time, advancements in synthetic methodologies have enabled the creation of increasingly complex and specifically functionalized indazole-based molecules.

A significant development in the synthesis of 7-substituted indazoles has been the use of palladium cross-coupling reactions. researchgate.net Researchers have developed efficient methods to create novel indazole scaffolds, such as 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole, which serve as versatile building blocks for further chemical modifications. researchgate.net These advancements have opened up new avenues for creating libraries of 7-substituted indazole derivatives for biological screening.

The following table provides a brief timeline of key developments in indazole research:

PeriodKey Developments
19th CenturyInitial synthesis of the parent indazole compound.
20th CenturyDiscovery of biological activities of substituted indazoles, sparking wider research interest.
Late 20th/Early 21st CenturyFocus on specific biological targets, such as nitric oxide synthase. austinpublishinggroup.comresearchgate.net
21st CenturyAdvancement in synthetic methods, including palladium cross-coupling, to create diverse 7-substituted indazole derivatives. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O B13915871 7-Methoxy-1H-indazole hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

7-methoxy-1H-indazole;hydrochloride

InChI

InChI=1S/C8H8N2O.ClH/c1-11-7-4-2-3-6-5-9-10-8(6)7;/h2-5H,1H3,(H,9,10);1H

InChI Key

CWLVTQVBAZVVFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NN=C2.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Methoxy 1h Indazole and Its Hydrochloride Salt

Established Synthetic Routes to 7-Methoxy-1H-Indazole

Traditional methods for the synthesis of the indazole core, including 7-methoxy-1H-indazole, have been well-documented. These approaches often involve classical named reactions adapted for specific substitution patterns.

Fischer Indole (B1671886) Synthesis Approaches and Adaptations

The Fischer indole synthesis, a venerable method for preparing indoles, can be conceptually adapted for indazole synthesis, although it is not a direct route. wikipedia.orgbyjus.com The classical Fischer synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org While this method directly yields indoles, modifications and alternative strategies are necessary to produce the isomeric indazole ring system. For instance, the synthesis of 7-oxygenated indoles, which are structurally related to 7-methoxy-1H-indazole, has been explored using Fischer indole synthesis. nih.gov However, challenges such as the formation of abnormal products, like the generation of ethyl 6-chloroindole-2-carboxylate from ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, have been noted. nih.gov

Cyclocondensation Reactions of Substituted Hydrazines

The cyclocondensation of substituted hydrazines with carbonyl compounds is a cornerstone of pyrazole (B372694) and indazole synthesis. beilstein-journals.org This approach involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent to form the heterocyclic ring. beilstein-journals.org For the synthesis of 7-methoxy-1H-indazole, a suitably substituted o-acylphenylhydrazine would be a key intermediate. The intramolecular cyclization of various hydrazones derived from substituted acetophenones and benzophenones in the presence of polyphosphoric acid represents a common strategy for preparing substituted indazoles. researchgate.net The versatility of this method allows for the introduction of various substituents on the indazole core.

Diazotization and Cyclization Methods for Indazole Formation

Diazotization of ortho-alkylanilines followed by cyclization is a widely used method for the preparation of 1H-indazoles. semanticscholar.org This process typically requires acidic conditions and is particularly effective for aromatic substrates with electron-deficient characteristics. semanticscholar.org A related approach involves tandem diazotization/azo coupling reactions of (1,2,5-oxadiazolyl)carboxamide derivatives to synthesize fused 1,2,3-triazinone systems, demonstrating the utility of diazotization in heterocyclic synthesis. nih.gov

Advanced Synthetic Strategies for 7-Methoxy-1H-Indazole Derivatives

Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for the construction of indazole derivatives, often employing metal catalysis to achieve high selectivity and functional group tolerance.

Metal-Catalyzed C-H Amination Reactions

Transition metal-catalyzed C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. rsc.org This strategy allows for the direct formation of N-heterocycles from substrates bearing C-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.net For instance, a silver(I)-mediated intramolecular oxidative C-H amination has been developed for the construction of various 1H-indazoles. nih.gov Rhodium(III)/Copper(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes provides an efficient route to 1H-indazoles. nih.gov These methods offer a high degree of control and are applicable to a broad range of substrates, including those relevant to the synthesis of 7-methoxy-1H-indazole derivatives. acs.org

Table 1: Overview of Metal-Catalyzed C-H Amination for Indazole Synthesis

Catalyst System Substrates Key Features
Silver(I) Not specified in provided text Enables construction of assorted 1H-indazoles. nih.gov
Rhodium(III)/Copper(II) Ethyl benzimidates and nitrosobenzenes Sequential C-H bond activation and intramolecular cascade annulation. nih.gov
Palladium Aryl bromides and hydrazones Cross-coupling reaction to form N-arylhydrazones, which then cyclize.

Nitrosation of Indoles as a Route to Indazole Carboxaldehydes

A notable transformation involves the nitrosation of indoles to yield 1H-indazole-3-carboxaldehydes. rsc.orgnih.govrsc.org This reaction proceeds under mild, slightly acidic conditions and is applicable to both electron-rich and electron-deficient indoles. rsc.orgnih.gov The process is believed to occur through a multistep pathway involving nitrosation at the C3 position of the indole, leading to an oxime intermediate. nih.gov Subsequent ring opening and re-closure afford the indazole-3-carboxaldehyde. nih.gov This method provides a direct route to functionalized indazoles that can serve as versatile intermediates for further derivatization.

Table 2: Reaction Conditions for Nitrosation of Indoles

Indole Type Reaction Temperature Outcome
Electron-rich 0°C to Room Temperature Rapid formation of reactive intermediates and conversion to indazole. rsc.org
Electron-neutral or slightly electron-deficient 50°C Required for conversion to the indazole. rsc.org
Electron-poor (e.g., nitro derivatives) 80°C Required for full conversion to indazoles. rsc.org

Fragment-Led De Novo Design in Synthesis

Fragment-led de novo design is a powerful strategy in medicinal chemistry for discovering novel molecular scaffolds. This approach begins with the identification of small, low-molecular-weight fragments that bind weakly to a biological target. These fragments are then optimized and grown into more potent, drug-like molecules through computational modeling and synthetic elaboration. nih.govnih.gov

In the context of indazole synthesis, this methodology has been successfully employed to identify the indazole core as a valuable pharmacophore for inhibiting targets such as fibroblast growth factor receptor (FGFR) kinases, which are implicated in cancer therapy. nih.gov The process typically starts with a program like SPROUT, which can identify a small fragment, such as 6-phenylindole, predicted to bind to the target protein. nih.gov Through structure-based drug design (SBDD), this initial fragment is modified to optimize its binding interactions. This can lead to the replacement of the indole core with an indazole scaffold, which offers different hydrogen bonding patterns and vector spaces for substituent placement. nih.govnih.gov

Once the indazole pharmacophore is identified, a library of derivatives can be synthesized to explore the structure-activity relationship (SAR). For instance, various substituents can be introduced at different positions of the 7-methoxy-1H-indazole ring to improve potency and selectivity. This fragment-based approach allows for the efficient exploration of chemical space, leading to the development of novel indazole derivatives with excellent ligand efficiencies. nih.govnih.gov

Regioselective Functionalization of the 7-Methoxy-1H-Indazole Core

The functionalization of the indazole ring is complicated by the presence of two reactive nitrogen atoms (N-1 and N-2) and several carbon positions on the heterocyclic and benzene (B151609) rings. Achieving regioselectivity is a key challenge in the synthesis of substituted indazole derivatives. The 7-methoxy group on the benzene ring exerts electronic and steric influences that can direct the outcome of these functionalization reactions.

Direct N-alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products, as the 1H-indazole tautomer is generally more stable, but the reactivity of the two nitrogen atoms can be similar. d-nb.infobeilstein-journals.org The regioselectivity of this transformation is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the electrophile. nih.govnih.gov

Studies on various substituted indazoles have shown that a combination of sodium hydride (NaH) as the base in tetrahydrofuran (THF) often favors the formation of the N-1 alkylated product. d-nb.infonih.gov The steric and electronic properties of substituents on the indazole ring play a crucial role. For 7-methoxy-1H-indazole, the methoxy (B1213986) group at the C-7 position is adjacent to the N-1 position. This proximity can sterically hinder the approach of bulky electrophiles to the N-1 position, potentially favoring N-2 substitution under certain conditions. However, electronically, the methoxy group is electron-donating, which can influence the nucleophilicity of the nearby nitrogen. The interplay of these effects dictates the final N-1/N-2 ratio. For instance, electron-withdrawing groups at the C-7 position, such as nitro or carboxylate, have been shown to confer excellent N-2 regioselectivity. d-nb.infonih.gov

Table 1: Conditions for N-1 Alkylation of Substituted Indazoles
Indazole SubstrateAlkylating AgentBaseSolventN-1:N-2 RatioReference
3-tert-Butyl-1H-indazoleAlkyl BromideNaHTHF>99:1 d-nb.infonih.gov
1H-IndazoleIsobutyraldehyde (reductive amination)-Toluene>99:1 rsc.org
5-Methoxy-1H-indazoleIsobutyraldehyde (reductive amination)-Toluene>99:1 rsc.org
7-Bromo-1H-indazoleIsobutyraldehyde (reductive amination)-TolueneN/A (27% yield) rsc.org

The C-3 position of the 1H-indazole ring is a common site for functionalization, although it can be less reactive than the nitrogen atoms. mdpi.com Direct C-H functionalization at this position represents an efficient, atom-economical method for introducing aryl or alkyl groups. Palladium-catalyzed direct arylation is a prominent strategy. nih.gov These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, a ligand, and an oxidant. nih.govresearchgate.net The choice of solvent can be critical for both reactivity and selectivity; for example, using water as a solvent has been shown to be effective for the C-3 arylation of 1-methyl-1H-indazole under mild conditions. nih.gov

Another important route for C-3 functionalization is through initial halogenation, most commonly iodination or bromination. chim.it Treating an N-1 protected or unprotected indazole with an electrophilic halogen source (e.g., I₂ and KOH in DMF) introduces a halogen at the C-3 position. chim.it This C-3 halogenated indazole then serves as a versatile intermediate for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, or Stille couplings, allowing for the introduction of a wide array of substituents. mdpi.comnih.gov

Table 2: Methods for C-3 Functionalization of Indazoles
Reaction TypeIndazole SubstrateReagentsCatalyst/ConditionsProductReference
Direct Arylation1-Methyl-1H-indazoleIodobenzenePd(OAc)₂, Phen, Cs₂CO₃, 140 °C1-Methyl-3-phenyl-1H-indazole nih.gov
Iodination6-Bromo-1H-indazoleI₂KOH, DMF6-Bromo-3-iodo-1H-indazole chim.it
Direct Arylation (in water)1-Methyl-1H-indazoleAryl HalidePd(OAc)₂, PPh₃, Water, 100 °CC-3 Arylated Indazole nih.gov
Isocyanide Insertion2H-IndazoleIsocyanidePd(II) catalystC-3 Functionalized Indazole acs.org

The 7-methoxy group itself can be chemically modified, providing another avenue for derivatization. The most common transformation is O-demethylation to yield the corresponding 7-hydroxy-1H-indazole. This reaction is typically achieved by treating the methoxy-substituted indazole with a strong Lewis acid, such as boron tribromide (BBr₃). nih.gov

This demethylation is a key step in the synthesis of certain natural products and biologically active molecules. For example, in the total synthesis of nigellidine hydrobromide, a C-3 arylated and N-alkylated 4-methoxy-6-methyl-(1H)-indazole derivative undergoes demethylation with BBr₃ as a late-stage step to reveal the free hydroxyl group of the natural product. nih.gov The resulting 7-hydroxy-1H-indazole is a valuable intermediate, as the phenolic hydroxyl group can be further functionalized through reactions like etherification, esterification, or used to modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity.

Optimization of Reaction Conditions for Synthesis of 7-Methoxy-1H-Indazole Hydrochloride

The synthesis of this compound involves two main stages: the formation of the 7-methoxy-1H-indazole free base and its subsequent conversion to the hydrochloride salt. Optimization of reaction conditions is critical at both stages to ensure high yield, purity, and scalability.

The synthesis of the indazole core can be achieved through various cyclization strategies. nih.govorganic-chemistry.org Once the free base is obtained and purified, it is converted to the hydrochloride salt. The optimization of this salt formation step focuses on several key parameters:

Solvent System: The choice of solvent is crucial. A solvent in which the free base is soluble but the hydrochloride salt is sparingly soluble is ideal to facilitate precipitation and isolation. Common solvents include isopropanol (IPA), ethanol (B145695), ethyl acetate (B1210297) (EtOAc), or mixtures thereof with co-solvents like diethyl ether or heptane to induce crystallization.

HCl Source: Hydrochloric acid can be introduced either as a gas bubbled through the solution or as a solution in a suitable solvent (e.g., HCl in isopropanol, ethanol, or dioxane). The choice affects the rate of salt formation and the physical properties of the resulting solid. Using a solution of HCl allows for more precise stoichiometric control.

Temperature: The temperature at which the HCl is added and at which the product is crystallized impacts the crystal size, morphology, and purity. Slow, controlled cooling often leads to a more stable and easily filterable crystalline product.

Stoichiometry: The molar equivalent of HCl added is critical. A slight excess is sometimes used to ensure complete conversion to the salt, but a large excess can lead to the incorporation of excess HCl in the final product or promote side reactions.

Isolation and Drying: The final product is typically isolated by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum at a controlled temperature to remove residual solvents without causing decomposition.

Table 3: Key Parameters for Optimization of Hydrochloride Salt Formation
ParameterVariablesImpact on Process
SolventEthanol, Isopropanol, Ethyl Acetate, Diethyl EtherAffects solubility, yield, crystal form, and purity.
HCl SourceGaseous HCl, HCl in solvent (e.g., Isopropanol)Influences reaction control, stoichiometry, and safety.
TemperatureAddition temperature, crystallization profileControls crystal size, purity, and filtration characteristics.
AgitationStirring speed and methodEnsures homogeneity and affects nucleation and crystal growth.

Chemical Transformations and Reactivity Profiles of 7-Methoxy-1H-Indazole

The chemical reactivity of 7-methoxy-1H-indazole is governed by the interplay of the electron-rich pyrazole ring and the substituted benzene ring. The molecule possesses several reactive sites, leading to a diverse profile of chemical transformations.

N-Nucleophilicity: As discussed, the N-1 and N-2 positions are nucleophilic and readily undergo reactions such as alkylation and acylation. d-nb.infochemicalbook.com The regioselectivity of these reactions is a key consideration in synthetic design. nih.gov

Electrophilic Aromatic Substitution: The indazole ring system can undergo electrophilic substitution reactions like halogenation and nitration. chemicalbook.com The electron-donating 7-methoxy group, along with the fused pyrazole ring, activates the benzene portion of the molecule towards electrophilic attack. The directing effects of the methoxy group and the heterocyclic ring will determine the position of substitution.

C-H Activation/Functionalization: The C-3 position is susceptible to deprotonation by strong bases or direct C-H activation by transition metals (e.g., palladium), allowing for the introduction of various substituents. nih.govacs.org

Reactions with Aldehydes: In the presence of acid, the N-1 position of the indazole ring can react with aldehydes, such as formaldehyde, to form (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov However, studies have shown that a nitro group at the C-7 position can inhibit this reaction, highlighting the strong electronic influence of substituents at this position. acs.org

Stability: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govjmchemsci.com The aromaticity of the bicyclic system provides considerable stability, but the pyrazole ring can be susceptible to certain oxidative or reductive conditions.

The presence of the 7-methoxy group specifically enhances the electron density of the aromatic system, potentially increasing its susceptibility to oxidation while also influencing the regiochemistry of electrophilic substitution on the benzene ring.

Oxidation Reactions of the Methoxy Group

The primary oxidation reaction involving the methoxy group of 7-methoxy-1H-indazole is its cleavage, a process known as O-demethylation, to yield the corresponding phenol, 7-hydroxy-1H-indazole. This transformation is typically achieved under stringent conditions using strong acids or Lewis acids.

Common reagents for the O-demethylation of aryl methyl ethers are boron tribromide (BBr₃) and hydrobromic acid (HBr). cambridge.org

With Boron Tribromide (BBr₃):

Boron tribromide is a potent Lewis acid that facilitates the cleavage of the methyl C-O bond. cambridge.org The reaction mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by nucleophilic attack of a bromide ion on the methyl group.

ReagentSolventTemperatureProduct
Boron Tribromide (BBr₃)Dichloromethane (DCM)Typically -78 °C to room temperature7-Hydroxy-1H-indazole

This interactive data table is based on general procedures for O-demethylation using BBr₃.

With Hydrobromic Acid (HBr):

Concentrated hydrobromic acid can also be employed for the demethylation of aryl methyl ethers. The reaction proceeds via protonation of the methoxy oxygen, followed by nucleophilic substitution by the bromide ion. cambridge.org This method often requires elevated temperatures.

ReagentSolventTemperatureProduct
Hydrobromic Acid (HBr)Acetic Acid or neatElevated temperatures (e.g., 100-130 °C)7-Hydroxy-1H-indazole

This interactive data table is based on general procedures for O-demethylation using HBr.

Reduction Reactions of the Indazole Ring System

Reduction of the indazole ring system in 7-methoxy-1H-indazole can lead to the formation of partially or fully saturated heterocyclic structures. The specific product depends on the choice of reducing agent and reaction conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common method for the reduction of aromatic and heterocyclic systems. rsc.org The choice of catalyst, solvent, pressure, and temperature can influence the extent of reduction. While specific examples for 7-methoxy-1H-indazole are not extensively documented, related indazole systems undergo hydrogenation to yield tetrahydroindazoles.

ReagentCatalystSolventProduct
Hydrogen (H₂)Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂)Ethanol, Acetic Acid7-Methoxy-4,5,6,7-tetrahydro-1H-indazole

This interactive data table is based on general principles of indole and indazole hydrogenation.

Birch Reduction:

The Birch reduction is a dissolving metal reduction that can partially reduce aromatic rings. masterorganicchemistry.comwikipedia.org This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. For anisole derivatives, the Birch reduction typically yields a 1,4-cyclohexadiene product where the methoxy group remains on a double bond. lscollege.ac.in Applying this to 7-methoxy-1H-indazole would likely result in the reduction of the benzene portion of the molecule.

ReagentsSolventProduct
Sodium (Na) or Lithium (Li), EthanolLiquid Ammonia (NH₃)7-Methoxy-4,7-dihydro-1H-indazole or 7-Methoxy-4,5-dihydro-1H-indazole

This interactive data table is based on the general mechanism of the Birch reduction on anisole derivatives.

Electrophilic Substitution Reactions on the Indazole Moiety

The indazole ring is susceptible to electrophilic attack. The position of substitution is directed by the existing substituents and the reaction conditions. The methoxy group at the 7-position is an activating, ortho-, para-directing group, while the pyrazole ring itself has its own directing effects.

Halogenation:

Halogenation of indazoles can occur at various positions. The use of N-halosuccinimides provides a milder alternative to elemental halogens.

Bromination: Bromination of indazoles with reagents like N-bromosuccinimide (NBS) can lead to substitution at different positions depending on the reaction conditions and other substituents on the ring. nih.govnih.gov For 4-substituted indazoles, bromination with NBS has been shown to be regioselective at the C7 position. nih.gov Given the activating nature of the 7-methoxy group, bromination is anticipated to be facile.

Chlorination: Similar to bromination, chlorination with reagents like N-chlorosuccinimide (NCS) can introduce a chlorine atom onto the indazole ring.

ReagentSolventPosition of SubstitutionProduct
N-Bromosuccinimide (NBS)Dichloromethane (DCM) or Acetonitrile (B52724)Likely C4 and/or C64-Bromo-7-methoxy-1H-indazole and/or 6-Bromo-7-methoxy-1H-indazole
N-Chlorosuccinimide (NCS)Dichloromethane (DCM) or AcetonitrileLikely C4 and/or C64-Chloro-7-methoxy-1H-indazole and/or 6-Chloro-7-methoxy-1H-indazole

This interactive data table is based on general principles of electrophilic halogenation on activated aromatic systems.

Nitration:

Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. For 2H-indazoles, nitration has been shown to occur selectively at the 7-position. rsc.org The directing effect of the 7-methoxy group in 7-methoxy-1H-indazole would further favor substitution at adjacent positions.

Sulfonation:

Sulfonation of indazole with fuming sulfuric acid has been reported to yield the indazole-7-sulfonic acid. thieme-connect.de The presence of the methoxy group at the 7-position in 7-methoxy-1H-indazole would likely influence the position of sulfonation.

Friedel-Crafts Reactions:

The Friedel-Crafts acylation and alkylation are important methods for introducing carbon substituents onto aromatic rings. organic-chemistry.orgtamu.edu These reactions require a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electron-rich nature of the benzene ring in 7-methoxy-1H-indazole suggests it would be reactive towards Friedel-Crafts reagents.

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heterocyclic compounds. drugfuture.comorganic-chemistry.org The Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), acts as the electrophile. wikipedia.org This reaction is a viable method for introducing a formyl group onto the indazole nucleus of 7-methoxy-1H-indazole.

Mechanistic Investigations of 7 Methoxy 1h Indazole Hydrochloride S Biological Activities Pre Clinical Focus

Enzyme Target Modulation by 7-Methoxy-1H-Indazole

Pre-clinical investigations into 7-Methoxy-1H-indazole have revealed its capacity to modulate the activity of several key enzyme systems implicated in various physiological and pathological processes. The primary mechanisms of action identified to date involve the inhibition of nitric oxide synthases and various protein kinases. These interactions underscore the therapeutic potential of this indazole derivative and form the basis of its observed biological effects in non-clinical studies.

Nitric Oxide Synthase (NOS) Inhibition

7-Methoxy-1H-indazole has been identified as an inhibitor of Nitric Oxide Synthase (NOS), the enzyme family responsible for the synthesis of nitric oxide (NO). nih.gov Nitric oxide is a critical signaling molecule involved in numerous physiological processes, and its dysregulation is associated with various pathologies. The inhibitory action of 7-Methoxy-1H-indazole on NOS suggests its potential to modulate NO-dependent pathways. nih.gov Research has shown that the indazole ring is a key structural feature for this biological activity, and substitution at the 7-position, such as with a methoxy (B1213986) group, influences this inhibitory potential. nih.gov It is considered an analogue of 7-nitro-1H-indazole (7-NI), a well-known NOS inhibitor. nih.govnih.govnih.gov

Pharmacological evaluations have demonstrated that 7-Methoxy-1H-indazole exhibits a notable specificity for the neuronal isoform of Nitric Oxide Synthase (nNOS or NOS-I). nih.gov In in-vitro enzymatic assays, 7-Methoxy-1H-indazole was the most active compound in a series of methoxyindazoles tested for nNOS inhibition. nih.gov Although it is less potent than the reference compound 7-nitroindazole (B13768) (7-NI), its activity highlights that a nitro group is not essential for the inhibitory effect of the indazole ring on nNOS. nih.gov This selective inhibition of nNOS is significant, as this enzyme is implicated in neuronal signaling and its over-activity can contribute to neurodegenerative conditions. nih.govnih.gov

In-vitro nNOS Inhibition Data

CompoundIC₅₀ (µM)
7-Methoxy-1H-indazole2.5
7-Nitro-1H-indazole (7-NI)0.47

Kinase Inhibition Profiles

The indazole scaffold is a prominent feature in the design of various kinase inhibitors, and derivatives of 1H-indazole have been explored for their ability to target multiple kinase families. nih.govnih.govnih.govresearchgate.net Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of diseases like cancer. nih.gov Consequently, the development of kinase inhibitors is a major focus of therapeutic research. nih.gov

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently hyperactivated in cancer cells, promoting cell growth, proliferation, and survival. nih.gov The indazole core structure is recognized as a promising scaffold for the development of PI3K inhibitors. nih.govnih.gov A series of 3-amino-1H-indazole derivatives have been synthesized and shown to exhibit potent antiproliferative activity against various cancer cell lines by targeting this pathway. nih.gov For instance, the derivative W24 demonstrated broad-spectrum activity with IC₅₀ values in the low micromolar range against several cancer cell lines. nih.gov Mechanistic studies revealed that this compound inhibits proliferation, induces cell cycle arrest, and promotes apoptosis by modulating key proteins in the PI3K/AKT/mTOR pathway. nih.gov While direct studies on 7-Methoxy-1H-indazole hydrochloride are not specified, the established activity of related indazole derivatives suggests the potential for this compound to also modulate the PI3K pathway. nih.govnih.gov

Antiproliferative Activity of Indazole Derivative (W24) Targeting the PI3K Pathway

Cell LineCancer TypeIC₅₀ (µM)
HT-29Colon Cancer0.43 - 3.88
MCF-7Breast Cancer0.43 - 3.88
A-549Lung Cancer0.43 - 3.88
HepG2Liver Cancer0.43 - 3.88
HGC-27Gastric Cancer0.43 - 3.88

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a critical role in cell proliferation, differentiation, and migration, and its dysregulation is a target for cancer therapy. nih.govnih.gov Novel derivatives of 1H-indazol-3-amine have been designed and synthesized as potent FGFR inhibitors. nih.govnih.gov Through strategies like scaffold hopping and molecular hybridization, compounds with significant inhibitory activity against FGFR1 have been identified. nih.gov For example, compound 7r, an indazole derivative, was found to be a highly potent FGFR1 inhibitor with an IC₅₀ value of 2.9 nM in enzymatic assays and 40.5 nM in cellular assays. nih.gov Another optimized derivative, compound 2a, also showed potent activity against FGFR1 and FGFR2. nih.gov The success of these indazole-based compounds highlights the potential of the core scaffold, suggesting that derivatives like 7-Methoxy-1H-indazole could also interact with FGFRs. nih.govnih.gov

FGFR Inhibition by Indazole Derivatives

CompoundTargetEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)
Compound 7nFGFR115.0642.1
Compound 7rFGFR12.940.5
Compound 2aFGFR1<4.125.3 (KG1 cells)
Compound 2aFGFR22.0 ± 0.877.4 (SNU16 cells)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, contributes significantly to the growth and progression of many cancers. nih.gov Consequently, EGFR is a well-established target for anticancer drugs. nih.govnih.gov Small molecule tyrosine kinase inhibitors (TKIs) that target the catalytic domain of EGFR are a major class of these therapies. nih.gov While direct evidence for this compound is not available, other heterocyclic compounds containing structures similar to the indazole core, such as benzimidazole/1,2,3-triazole hybrids, have been developed as potent EGFR inhibitors. nih.gov These compounds have demonstrated the ability to inhibit EGFR with IC₅₀ values comparable or superior to the reference drug erlotinib. nih.gov Molecular docking studies suggest these scaffolds bind effectively within the ATP-binding site of the EGFR kinase domain. nih.gov This indicates the potential for indazole-based structures to be adapted for EGFR inhibition.

Anaplastic Lymphoma Kinase (ALK) Inhibition

The compound this compound is a derivative of indazole, a heterocyclic scaffold that has been extensively studied for its therapeutic potential, including its role as a kinase inhibitor. Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or rearranged, can become a potent oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). researchgate.net The inhibition of ALK is a clinically validated strategy for treating these malignancies. researchgate.netnih.gov

Preclinical investigations have demonstrated that certain indazole derivatives can effectively inhibit ALK. For instance, the 3-aminoindazole derivative, entrectinib, has shown high potency against ALK with an IC50 value of 12 nM. nih.gov The development of ALK inhibitors has progressed through multiple generations, each designed to overcome resistance mechanisms that arise during treatment. researchgate.net Crizotinib, a first-generation ALK inhibitor, is an ATP-competitive inhibitor that binds to the active, non-phosphorylated conformation of the ALK kinase domain. nih.govacs.org However, its efficacy can be limited by the emergence of point mutations in the kinase domain. acs.org

Newer generation ALK inhibitors, such as alectinib (B1194254) and lorlatinib, have been developed to be effective against many of these resistance mutations and often exhibit improved central nervous system (CNS) penetration. mdpi.com Lorlatinib, a third-generation inhibitor, is a macrocyclic compound that can overcome most acquired resistance mutations. mdpi.com Research into novel ALK inhibitors continues, with a focus on improving selectivity and combating drug resistance. researchgate.net

Table 1: Examples of Indazole-based ALK Inhibitors and their Preclinical Activity

Compound Target(s) Key Preclinical Findings
Entrectinib ALK IC50 value of 12 nM against ALK. nih.gov
Crizotinib ALK, MET, ROS1 ATP-competitive inhibitor; active in ALK+ ALCL preclinical models. nih.govacs.org
Alectinib ALK, RET Highly selective ALK inhibitor; active against resistance mutations. mdpi.com
Lorlatinib ALK, ROS-1 Third-generation inhibitor; effective against most acquired resistance mutations. mdpi.com
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Activity Modulation

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival. plos.org Dysregulation of the ERK1/2 pathway is a common feature of many cancers, making it an attractive target for therapeutic intervention. mdpi.com

Indazole derivatives have been investigated for their ability to modulate ERK1/2 activity. Structure-guided design has led to the synthesis of 1H-indazole amide derivatives that exhibit both enzymatic and cellular activity against ERK1/2. nih.gov For example, certain advanced compounds in this series have demonstrated IC50 values in the nanomolar range for enzymatic activity and low micromolar range for cellular activity in HT29 cell lines. nih.gov The activation of the MAPK pathway, including ERK1/2, is a downstream effect of many receptor tyrosine kinases, including ALK. researchgate.net Therefore, inhibition of upstream kinases like ALK can indirectly lead to the modulation of ERK1/2 signaling.

In some cellular contexts, the inhibition of other pathways can lead to the activation of the MAPK/ERK pathway as a compensatory mechanism. For instance, the use of certain microtubule-destabilizing agents has been shown to activate all three major MAPK pathways: JNK, ERK, and p38. plos.org

Multi-kinase Inhibition Properties (e.g., c-Kit, PDGFRβ, FLT3)

Many kinase inhibitors, including those based on the indazole scaffold, exhibit activity against multiple kinases. This multi-targeted profile can be advantageous, potentially leading to broader anti-cancer activity. Pazopanib, an indazole-containing compound, is a well-known multi-kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, among others. nih.gov

The identification of small molecules that can inhibit a range of kinases involved in abnormal cell proliferation and signaling is a key goal in drug discovery. google.com Protein kinases are a large and diverse family of enzymes, and there is often significant homology within their catalytic domains, which can lead to cross-reactivity of inhibitors. google.com For example, in the context of Philadelphia chromosome-positive (Ph+) leukemias, inhibitors targeting BCR-ABL may also show activity against other kinases like SRC and LYN. researchgate.net

p38α (MAPK14) Kinase Inhibition

The p38α mitogen-activated protein kinase (MAPK14) is a key regulator of the cellular response to stress and is involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. uni-tuebingen.de Its role in inflammation and cancer has made it a target for drug development. uni-tuebingen.de While direct inhibition of p38α by this compound is not explicitly detailed in the provided context, the broader class of indazole derivatives has been explored for activity against various kinases. The activation of p38 is one of the three major MAPK pathways that can be triggered by cellular stressors. plos.org

Other Kinase Targets (e.g., Pim Kinase, Aurora Kinases, Bcr-Abl)

The versatility of the indazole scaffold has led to its investigation against a wide array of other kinase targets.

Pim Kinases: The Pim kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a role in cell proliferation and survival. nih.gov Inhibition of Pim kinases is being explored as a therapeutic strategy, particularly in hematological malignancies. nih.govoncotarget.com Preclinical studies have shown that pan-Pim inhibitors can suppress leukemic cell proliferation and induce apoptosis, including in cells resistant to other treatments like imatinib. nih.gov

Aurora Kinases: The Aurora kinases (A, B, and C) are critical for the proper execution of mitosis. researchgate.net Overexpression of these kinases is common in many cancers. researchgate.net Aurora B kinase, in particular, is a key component of the chromosomal passenger complex and ensures accurate chromosome segregation. researchgate.net Inhibitors of Aurora kinases, such as VE-465, have shown preclinical activity against leukemia cells, including those with the T315I mutation in BCR-ABL, which confers resistance to many ABL kinase inhibitors. nih.gov

Bcr-Abl: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias (ALL). researchgate.net It is a constitutively active tyrosine kinase that drives malignant transformation. While first- and second-generation Bcr-Abl inhibitors have been successful, the T315I mutation poses a significant clinical challenge. researchgate.netnih.gov Some multi-kinase inhibitors, including those targeting Aurora kinases, have demonstrated activity against this resistant form of Bcr-Abl. researchgate.netnih.gov

Table 2: Overview of Other Kinase Targets for Indazole-Related Compounds

Kinase Target Family Example Kinases Therapeutic Rationale
Pim Kinases PIM1, PIM2, PIM3 Regulation of cell proliferation and survival in leukemias. nih.govoncotarget.com
Aurora Kinases Aurora A, Aurora B, Aurora C Essential for mitosis; often overexpressed in cancer. researchgate.net
Bcr-Abl Bcr-Abl (wild-type and mutants) Oncogenic driver in CML and Ph+ ALL. researchgate.net

Cholinesterase Inhibition

Cholinesterases are enzymes that hydrolyze acetylcholine (B1216132), a key neurotransmitter. There are two main forms: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net While AChE is the primary regulator of acetylcholine levels in healthy individuals, BChE activity becomes more significant in certain pathological conditions, such as Alzheimer's disease. nih.govresearchgate.net

Specificity Towards Butyrylcholinesterase (BChE)

Selective inhibition of butyrylcholinesterase (BChE) is being investigated as a potential therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net In the brains of individuals with advanced Alzheimer's, AChE levels decrease while BChE levels increase. nih.govresearchgate.net High levels of BChE are associated with the neuropathological hallmarks of the disease. nih.gov Therefore, selectively inhibiting BChE could offer a targeted approach to symptom management. nih.govnih.gov

While many cholinesterase inhibitors show mixed inhibition of both AChE and BChE or are specific to AChE, there is a concerted effort to discover potent and selective BChE inhibitors. nih.gov High-throughput screening of compound libraries has been employed to identify novel BChE inhibitors from diverse structural classes. researchgate.net The discovery of compounds with high specificity for BChE could lead to the development of new therapeutic agents with a more targeted mechanism of action for conditions like Alzheimer's disease. nih.gov

Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2)

The indazole scaffold is a common motif in many biologically active compounds, and its interaction with metabolic enzymes like Cytochrome P450 (CYP) is of significant interest in preclinical research. While direct studies on this compound's inhibition of CYP1A2 are not extensively detailed in the reviewed literature, the potential for such interactions can be inferred from studies on structurally related compounds.

The CYP1 family of enzymes, including CYP1A1, CYP1A2, and CYP1B1, are crucial for the metabolism of various xenobiotics. mdpi.com The inhibitory activity of compounds against these enzymes is a key determinant of their pharmacokinetic profile and potential for drug-drug interactions. For instance, studies on a series of synthetic rutaecarpine (B1680285) derivatives, which share some structural similarities with indazoles, have shown that substitutions can significantly influence their inhibitory selectivity towards CYP1A1, CYP1A2, and CYP1B1. mdpi.com Specifically, 1-methoxy and 1,2-dimethoxy substitutions on the rutaecarpine core were found to be the most selective for CYP1A2 inhibition. mdpi.com This suggests that the presence and position of methoxy groups can be a critical factor in the interaction with the CYP1A2 active site.

Furthermore, in vitro studies with human liver microsomes have been used to determine the inhibitory potential of various compounds on CYP1A2. For example, fluvoxamine, tolfenamic acid, mefenamic acid, and rofecoxib (B1684582) have been shown to be potent inhibitors of CYP1A2 with IC50 values below 10 microM. nih.gov These studies highlight the methodologies used to assess CYP1A2 inhibition and provide a framework for the potential evaluation of this compound.

Given that the indazole nucleus is a key component of many kinase inhibitors, and these drugs are often metabolized by CYP enzymes, it is plausible that this compound could also interact with CYP1A2. The methoxy group at the 7-position would likely influence the binding affinity and inhibitory potency. However, without direct experimental data, the specific inhibitory profile of this compound on CYP1A2 remains to be elucidated.

Table 1: Examples of CYP1A2 Inhibition by Various Compounds

CompoundIC50 (µM)Inhibition TypeReference
Fluvoxamine< 10Potent nih.gov
Rofecoxib< 10Potent nih.gov
Mefenamic Acid< 10Potent nih.gov
Pifithrin α0.77Selective mdpi.com
Furafylline0.07Potent and Selective mdpi.com

This table provides examples of CYP1A2 inhibition by different compounds to illustrate the range of potencies and is not direct data for this compound.

Other Enzyme Inhibitors

The indazole scaffold has been identified as a versatile pharmacophore for the development of inhibitors against a range of enzymes implicated in various disease pathologies.

Indoleamine-2,3-dioxygenase1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. Its overexpression in the tumor microenvironment leads to immune suppression. Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy. Preclinical studies have demonstrated that IDO1 inhibitors can enhance the efficacy of chemotherapy, radiotherapy, and immune checkpoint therapies. capes.gov.br The 1H-indazole core has been identified as a novel and key pharmacophore for potent IDO1 inhibitory activity.

Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. Studies have investigated the inhibitory effects of indazole molecules on human carbonic anhydrase isoforms I and II (hCA I and hCA II). These studies have shown that certain indazole derivatives can inhibit these enzymes, with the presence of halogen substituents enhancing the inhibitory potency.

Monoamine Oxidase (MAO)

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine (B1211576) and serotonin. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. Indazole derivatives have been explored as MAO inhibitors. For instance, a series of C5- and C6-substituted indazole derivatives have been shown to be potent inhibitors of human MAO-B, with some compounds exhibiting submicromolar IC50 values. nih.gov The mode of inhibition for a selected indazole derivative was found to be competitive. nih.gov

Rho Kinase (ROCK)

Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that play a crucial role in cellular processes such as contraction, migration, and proliferation. ROCK inhibitors have therapeutic potential in various diseases, including cancer and hypertension. N-substituted prolinamido indazole derivatives have been reported as potent Rho-kinase inhibitors. mdpi.com Structure-activity relationship (SAR) studies have indicated that the geometry and substituents on the indazole ring are critical for their inhibitory activity against ROCK I. mdpi.com

Table 2: Preclinical Data on Indazole Derivatives as Enzyme Inhibitors

Enzyme TargetIndazole Derivative TypeFindingReference
IDO11H-Indazole derivativesIdentified as a novel key pharmacophore for potent IDO1 inhibition.
Carbonic Anhydrase I & IIHalogenated indazolesShowed inhibitory effects, with halogen substitution enhancing potency.
Monoamine Oxidase BC5- and C6-substituted indazolesPotent, submicromolar inhibitors with a competitive mode of action. nih.gov nih.gov
Rho Kinase IN-substituted prolinamido indazolesDemonstrated potent inhibition, with activity dependent on stereochemistry and substituents. mdpi.com mdpi.com

Receptor Interaction and Modulation

The versatility of the indazole scaffold extends to its ability to interact with and modulate the function of various cell surface and intracellular receptors.

Serotonin 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of receptors. acs.orgnih.gov It is involved in mediating fast excitatory neurotransmission in the central and peripheral nervous systems. Antagonists of the 5-HT3 receptor are widely used as antiemetics, particularly for chemotherapy-induced nausea and vomiting. The indazole nucleus has been a key structural feature in the development of potent 5-HT3 receptor antagonists. The general structure of these antagonists often includes a heteroaromatic ring system, a coplanar carbonyl group, and a basic nitrogen center at specific distances. nih.gov The indazole ring provides a favorable hydrophobic area for interaction with the 5-HT3 receptor binding site. nih.gov

G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors represent the largest family of cell surface receptors and are targets for a significant portion of modern drugs. The indazole scaffold has been utilized in the design of ligands for various GPCRs. The specific interactions and functional outcomes (agonism vs. antagonism) are highly dependent on the substitution pattern on the indazole ring and the nature of the side chains. The examples of CCR4 and 5-HT3 receptor antagonism discussed in this article highlight the adaptability of the indazole core in targeting different GPCRs.

CC-Chemokine Receptor 4 (CCR4) Antagonism

CC-Chemokine Receptor 4 (CCR4) is a GPCR that plays a role in the migration of T helper 2 (Th2) cells and regulatory T (Treg) cells, making it a target for inflammatory diseases and cancer. A series of indazole arylsulfonamides have been synthesized and evaluated as allosteric antagonists of human CCR4. Structure-activity relationship studies of these compounds revealed that methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were among the more potent substituents. While small groups were tolerated at the C5, C6, and C7 positions, the C6 analogues were preferred. These findings suggest that a 7-methoxy substitution, as in this compound, could be a viable feature for CCR4 antagonism, although direct preclinical data for this specific compound is not available in the provided search results.

Estrogen Receptor (ER-α) Degradation

The estrogen receptor alpha (ER-α) is a key driver in the majority of breast cancers. Selective estrogen receptor degraders (SERDs) are a class of therapeutics that not only block the receptor's activity but also promote its degradation. The indazole scaffold has emerged as a promising core for the development of novel SERDs.

Recent research has led to the discovery of thieno[2,3-e]indazole derivatives as potent and orally bioavailable SERDs. nih.gov These compounds have been shown to induce the degradation of ER-α in breast cancer cells, including those resistant to tamoxifen. nih.gov For example, a specific thieno[2,3-e]indazole derivative demonstrated robust antitumor efficacy in a mouse xenograft model of breast cancer. nih.gov X-ray crystallography studies of a tricyclic indazole derivative bound to the ER-α ligand-binding domain revealed that the indazole core interacts with conserved water molecules and the amino acid residue Glu-353. This interaction is crucial for its antagonist and degrader activity. These findings strongly suggest that the indazole moiety, including potentially 7-Methoxy-1H-indazole, can serve as a foundational structure for designing new ER-α degraders.

Table 3: Preclinical Data on Indazole Derivatives as Receptor Modulators

Receptor TargetIndazole Derivative TypeFindingReference
Serotonin 5-HT3 Receptor1,7-annelated indole (B1671886) derivatives (related to indazoles)High-affinity antagonists, with the extra ring providing favorable hydrophobic interaction. nih.gov nih.gov
CC-Chemokine Receptor 4Indazole arylsulfonamidesMethoxy groups at the C4 position were potent substituents for allosteric antagonism.
Estrogen Receptor αThieno[2,3-e]indazole derivativesPotent degradation of ER-α and antitumor efficacy in preclinical models. nih.gov nih.gov

Cellular and Molecular Effects (in vitro and pre-clinical in vivo models)

The indazole scaffold is a significant structure in medicinal chemistry, known for its ability to bind to multiple biological targets. This has made indazole derivatives a key focus in the development of new therapeutic agents, particularly in oncology. nih.gov The antiproliferative activity of 7-Methoxy-1H-indazole derivatives has been observed in a variety of human cancer cell lines.

One related compound, 7-Methoxyheptaphylline (7-MH), a carbazole (B46965) alkaloid, has demonstrated significant antiproliferative effects. nih.gov Studies have shown that 7-MH can induce cell death in several cancer cell lines, including SH-SY5Y (neuroblastoma), 4T1 (breast cancer), HT29 (colon cancer), HepG2 (liver cancer), and LNCaP (prostate cancer). nih.gov For instance, in HT29 and HepG2 cancer cells, 7-MH at a concentration of 100 µM was found to induce cancer cell death in a time-dependent manner. nih.gov Similarly, it significantly inhibited the growth of LNCaP cells at concentrations of 1, 10, and 100 µM over 24 hours. nih.gov Another study on 7-Methoxyheptaphylline reported its ability to suppress the viability of Y-79 human retinoblastoma cells with an IC50 value of 15.5 μM. nih.gov

The antiproliferative potential of various other indazole derivatives has also been explored. For example, a series of 1H-indazole-3-amine derivatives were evaluated against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.govnih.gov One particular compound from this series, compound 6o, showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.govnih.gov Furthermore, certain 5-methoxyindole (B15748) tethered C-5 functionalized isatins have demonstrated potent antiproliferative activity. nih.gov Compounds 5o and 5w from this group were found to be more potent than the standard drug sunitinib (B231) against the tested cancer cell lines. nih.gov

The following table summarizes the antiproliferative activity of selected indazole derivatives in various cancer cell lines:

Compound/DerivativeCancer Cell LineActivityReference
7-Methoxyheptaphylline (7-MH)SH-SY5Y (neuroblastoma), 4T1 (breast cancer), HT29 (colon cancer), HepG2 (liver cancer), LNCaP (prostate cancer)Induces cell death nih.gov
7-MethoxyheptaphyllineY-79 (retinoblastoma)IC50 = 15.5 µM nih.gov
Indazole derivative (Compound 6o)K562 (chronic myeloid leukemia)IC50 = 5.15 µM nih.govnih.gov
5-methoxyindole-isatin hybrid (Compound 5o)Not specifiedIC50 = 1.69 µM nih.gov
5-methoxyindole-isatin hybrid (Compound 5w)Not specifiedIC50 = 1.91 µM nih.gov

Research into the mechanisms underlying the antiproliferative effects of 7-methoxy-indazole derivatives points towards the induction of apoptosis and cell cycle arrest.

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. 7-Methoxyheptaphylline (7-MH) has been shown to induce apoptosis in various cancer cell lines. nih.gov In SH-SY5Y neuroblastoma cells, 7-MH activated the cleavage of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov In another study, 7-Methoxyheptaphylline treatment of Y-79 retinoblastoma cells led to significant nuclear fragmentation, a hallmark of apoptosis. nih.gov This was accompanied by an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. nih.gov The percentage of apoptotic cells increased with higher doses of the compound. nih.gov

Cell cycle arrest is another mechanism by which these compounds inhibit cancer cell proliferation. 7-Methoxyheptaphylline was found to cause S-phase cell cycle arrest in Y-79 retinoblastoma cells. nih.gov This arrest was associated with a dose-dependent decrease in the expression of cyclins A, E, and D1, which are critical regulators of cell cycle progression. nih.gov Similarly, a study on a different indazole derivative, compound 6o, suggested that it affects apoptosis and the cell cycle by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner. nih.govnih.gov Another related compound, 5o, was observed to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.gov

The antiproliferative activity of 7-methoxy-indazole derivatives is also linked to their ability to modulate key cellular signaling pathways involved in proliferation and survival.

One of the central pathways identified is the TGF-β-activated kinase 1 (TAK1) pathway. nih.gov Molecular docking analysis has suggested that 7-Methoxyheptaphylline (7-MH) targets TAK1 kinase. nih.gov By inhibiting TAK1, 7-MH can influence downstream signaling molecules. For instance, in LNCaP prostate cancer cells, 7-MH reduced the levels of phospho-p65, Erk, and MAPK13. nih.gov In HT29 colon cancer cells, it decreased the levels of phospho-Erk and matrix metalloproteinase-9, which is involved in cell invasion. nih.gov

Furthermore, 7-MH has been shown to inhibit the activation of NF-κB and STAT3 in 4T1 breast cancer cells. nih.gov Both NF-κB and STAT3 are transcription factors that play crucial roles in promoting cancer cell proliferation, survival, and metastasis. In the context of Y-79 retinoblastoma cells, 7-Methoxyheptaphylline treatment led to a dose-dependent decline in the expression of wnt-13a and β-catenin, key components of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov

In H₂O₂-induced SH-SY5Y cell death models, which can be relevant to both neuroprotection and cancer, 7-MH inhibited pro-apoptotic proteins like P-glycogen synthase kinase (GSK)-3 and cleaved caspase-3, while activating anti-apoptotic proteins. nih.gov Conversely, in cancer cells, it promoted the cleavage of caspase-3 and GSK-3 while suppressing anti-apoptotic proteins, highlighting a dual, context-dependent role. nih.gov

The indazole scaffold is associated with diverse biological activities, including anti-inflammatory properties. nih.gov While direct studies on the anti-inflammatory mechanisms of this compound are limited, research on related compounds provides insights into potential pathways. The anti-inflammatory effects of indazole derivatives are often linked to the inhibition of pro-inflammatory cytokines and enzymes.

Substituted indazole derivatives have garnered attention for their potential antimicrobial activities. nih.gov The presence and position of substituents on the indazole ring can significantly influence their biological effects.

Studies on pyrazoline derivatives, which share structural similarities with indazoles, have shown that the presence of a methoxy group can enhance antibacterial activity. For example, a methoxy substituent at the para position of a phenyl ring attached to the pyrazoline scaffold increased antibacterial activity against S. aureus and E. faecalis. turkjps.org Specifically, para-methoxy substitution on the B ring enhanced antimicrobial activity against P. aeruginosa, E. faecalis, and B. subtilis when a pyridine (B92270) substituent was also present. turkjps.org Another study found that the presence of a methoxy group at position-4 in the phenyl ring at the C-3 position of the pyrazoline scaffold enhanced antibacterial and antimalarial potency. turkjps.org

The following table summarizes the effect of methoxy substitution on the antimicrobial activity of related heterocyclic compounds:

Compound TypePosition of Methoxy GroupEffect on Antimicrobial ActivityTarget MicroorganismsReference
Pyrazoline derivativePara-position on phenyl ringEnhanced activityS. aureus, E. faecalis turkjps.org
Pyrazoline derivativePara-position on B ring (with pyridine)Enhanced activityP. aeruginosa, E. faecalis, B. subtilis turkjps.org
Pyrazoline derivativePosition-4 on phenyl ring at C-3Enhanced activityBacteria turkjps.org

This compound and its derivatives have shown promise in preclinical models of neuroprotection. A notable example is 7-Methoxyheptaphylline (7-MH), which has demonstrated neuroprotective effects against hydrogen peroxide (H₂O₂)-induced cell death in NG108-15 cells, a hybrid cell line of mouse neuroblastoma and rat glioma. researchgate.net

In these studies, pretreatment with 7-MH led to a significant increase in cell viability compared to cells exposed to H₂O₂ alone. researchgate.net Morphological analysis also confirmed a decrease in cell death in the presence of 7-MH. researchgate.net The neuroprotective effect of 7-MH at a concentration of 100 µM was found to be stronger than that of N-acetylcysteine (NAC), a known antioxidant and neuroprotective agent. researchgate.net

The proposed mechanism for this neuroprotective activity involves the modulation of apoptotic pathways. In H₂O₂-induced oxidative stress in SH-SY5Y neuroblastoma cells, 7-MH was found to inhibit pro-apoptotic proteins, including P-glycogen synthase kinase-3 (GSK-3) and cleaved caspase-3, while activating anti-apoptotic proteins. nih.gov This suggests that the compound helps to prevent the cascade of events that lead to programmed cell death in neurons under oxidative stress. The molecular docking studies further support the role of TAK1 kinase as a potential target for the neuroprotective effects of 7-MH. nih.gov

Antioxidant Activity in Biological Systems

The indazole scaffold is a core structure in many compounds with a wide array of biological activities, including anti-inflammatory and antioxidant properties. nih.govdovepress.com While direct preclinical studies on the antioxidant activity of this compound are not extensively detailed in the available literature, the general class of indazole derivatives has shown notable effects in this area. For instance, the indazole derivative benzydamine (B159093) has demonstrated the ability to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β, which are often associated with oxidative stress. dovepress.com Furthermore, some indazole derivatives have been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, suggesting a pro-oxidant role in that specific context to induce apoptosis. rsc.org

The antioxidant potential of indazole-containing compounds can also be inferred from naturally occurring alkaloids. Extracts from Nigella sativa, which contain indazole alkaloids like nigellicine (B1251354) and nigellidine, have been recognized for their antioxidant properties. nih.gov This suggests that the indazole nucleus is a promising framework for the development of compounds that can modulate oxidative stress. The methoxy group at the 7-position of this compound is an electron-donating group, which could theoretically influence the compound's ability to scavenge free radicals, a key aspect of antioxidant activity. However, without specific preclinical data, this remains a point of scientific interest for future investigation.

Indazole Derivative Observed Biological Activity Therapeutic Area
BenzydamineAnti-inflammatory, reduces TNF-α and IL-1β releaseInflammatory Conditions dovepress.com
Compound 2fIncreases reactive oxygen species (ROS) in cancer cellsOncology rsc.org
Nigellicine, NigellidineAntioxidant propertiesGeneral Health nih.gov
Indazole-ClSuppressed inflammation in atherosclerosisCardiovascular Disease nih.gov

Modulation of Hypoxia Inducible Factor-1 (HIF-1)

Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor in cellular responses to low oxygen conditions and plays a significant role in tumor progression and metastasis. rsc.orgnih.gov The inhibition of the HIF-1 pathway is a key strategy in cancer therapy. nih.gov While specific preclinical studies on the modulation of HIF-1 by this compound are not detailed in the provided search results, the indazole scaffold is a well-established framework for the development of potent HIF-1 inhibitors. rsc.orgnih.gov

Several indazole derivatives have been identified as effective inhibitors of HIF-1. rsc.org For example, YC-1, a benzyl (B1604629) indazole derivative, is a known HIF-1α inhibitor that blocks the hypoxia signaling pathway. nih.govnih.gov The structure-activity relationship studies of various indazole derivatives have revealed that the indazole moiety is essential for their HIF-1 inhibitory activity. rsc.org Modifications at different positions of the indazole ring can significantly impact the compound's potency. The presence of a methoxy group, as in this compound, can influence the electronic and steric properties of the molecule, which are determining factors in its biological activity.

The development of indazole-based HIF-1 inhibitors is an active area of research. rsc.orgnih.gov These compounds can disrupt the HIF-1 signaling pathway through various mechanisms, including inhibiting HIF-1α protein expression and blocking its transcriptional activity. nih.govoncotarget.com The potential for this compound to act as a HIF-1 modulator is plausible given its structural similarity to other known indazole-based HIF-1 inhibitors.

Indazole Derivative Reported HIF-1 Inhibitory Activity (IC₅₀) Mechanism of Action
YC-1Potent HIF-1 inhibitorBlocks hypoxia signaling pathway, inhibits HIF-1α and VEGF expression rsc.orgnih.gov
3-aryl-5-indazole-1,2,4-oxadiazole derivatives (e.g., 4g, 4h)IC₅₀ = 0.62 µM (4g), 0.55 µM (4h)Decrease HIF-1α and VEGF expression rsc.org
BAY 87-2243Advanced to Phase I clinical trialHIF-1 inhibitor rsc.org

Structure Activity Relationship Sar Studies and Computational Chemistry of 7 Methoxy 1h Indazole Derivatives

Elucidation of Key Structural Features for Biological Potency and Selectivity

Influence of the Methoxy (B1213986) Group at Position 7 on Target Binding

The methoxy group at the 7-position of the indazole ring plays a significant role in modulating the biological activity of these compounds. Its influence is a delicate balance of electronic and steric effects. The methoxy group can enhance activity; however, the introduction of larger alkoxy groups at the same position can lead to a decrease in inhibitory effect due to steric hindrance, which prevents the molecule from properly interacting with the active site of an enzyme. For instance, in a study on Aurora A kinase inhibitors, the methoxy group of one derivative caused steric hindrance with Asp274 in the back pocket of the enzyme, resulting in lower activity. nih.gov

Conversely, the electronic properties of the 7-methoxy group can be beneficial. In some cases, it contributes favorably to the molecule's lipophilicity and solubility, which are key pharmacokinetic properties. The presence of a methoxy group on the indazole ring has been shown to be more favorable for potency compared to alkyl or halogen substituents in certain series of VEGFR-2 inhibitors. nih.gov The position of the methoxy group is also crucial. For example, moving the methoxy group from position 6 to 7 on a quinoline (B57606) scaffold has been shown to impact topoisomerase I inhibitory activity. nih.gov

Impact of Substituents at N-1, C-3, and Other Ring Positions on Activity

Substitutions at various positions on the indazole ring are critical for defining the biological activity and selectivity of 7-Methoxy-1H-indazole derivatives.

N-1 Position: Alkylation at the N-1 position is a common strategy to modulate the properties of indazole derivatives. The choice of the N-1 substituent can significantly affect the compound's interaction with its target. For example, in a series of p38 MAP kinase inhibitors, the presence of a halide group on the phenyl group at the N-1 position of the core ring was found to influence cytotoxicity. ijmphs.com

C-3 Position: The C-3 position is another key site for modification. The introduction of different functional groups at this position can lead to significant changes in biological activity. For instance, in a series of hepcidin (B1576463) production inhibitors, various substitutions at the C-3 position were explored to optimize potency. nih.gov Furthermore, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors like Linifanib. nih.gov The nature of the substituent at C-3 can also influence the regioselectivity of N-alkylation. beilstein-journals.org

The following table summarizes the impact of various substituents on the activity of indazole derivatives based on several research findings.

PositionSubstituent TypeImpact on ActivityTarget/Assay
C-5 3,5-difluoroIncreased anti-proliferative activityHep-G2 cancer cell line
N-1 Phenyl with halide groupInfluenced cytotoxicityp38 MAP kinase
C-3 Varied (optimization study)Modulated hepcidin production inhibitionHepcidin production assay
C-3 AmineEffective hinge-bindingTyrosine kinase

Role of Indazole Core Modifications and Scaffold Hop Analysis

Modification of the indazole core itself, or replacing it with other heterocyclic systems in a process known as scaffold hopping, is a valuable strategy in drug discovery. This approach can lead to the discovery of novel chemotypes with improved properties. nih.gov

For instance, scaffold hopping from an indole (B1671886) core to an indazole framework has been successfully employed to develop dual inhibitors of MCL-1 and BCL-2, which are important anti-apoptotic proteins in cancer. nih.govnih.gov This strategy allowed for the preservation of the key spatial relationship between essential binding groups while creating a new chemical scaffold. nih.gov In another example, replacing a benzo[g]indazole scaffold with 1,4-dihydroindeno[1,2-c]pyrazole resulted in enhanced selectivity for the CB2 receptor.

The indazole scaffold is considered a "privileged structure" in medicinal chemistry because it can bind to multiple biological targets. Its unique arrangement of nitrogen atoms facilitates a variety of intermolecular interactions, such as hydrogen bonding, which are crucial for drug-receptor binding.

Molecular Modeling and Docking Simulations

Computational methods such as molecular modeling and docking simulations are powerful tools for understanding the interactions between 7-Methoxy-1H-indazole derivatives and their biological targets at a molecular level.

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking is widely used to predict how a ligand (in this case, a 7-Methoxy-1H-indazole derivative) binds to the active site of a protein. biotech-asia.orgresearchgate.net These simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govjocpr.com

For example, docking studies of indazole derivatives with VEGFR-2 kinase have shown that the indazole ring can bind to the hinge residues of the enzyme. nih.gov In one study, the sulfonyl group of a derivative formed a hydrogen bond with Lys141, contributing to its potency. nih.gov The orientation of the indazole ring within the binding pocket is also critical; a dissimilar orientation of one derivative led to a different set of interactions compared to other compounds in the same series. nih.gov

Docking simulations can also explain why certain substitutions are detrimental to activity. For instance, the steric hindrance caused by a methoxy group, as mentioned earlier, was predicted through molecular docking analysis. nih.gov These computational insights are invaluable for the rational design of new and more potent inhibitors. biotech-asia.org

The following table provides examples of predicted interactions from docking studies of indazole derivatives with various protein targets.

Compound TypeProtein TargetPredicted Key Interactions
Indazole derivativeAurora A KinaseIndazole binds to hinge residues Glu211 and Ala213; sulfonyl group forms a hydrogen bond with Lys141.
Diarylurea derivativeMultiple Kinases (e.g., FLT3, CDK11)Specific binding modes identified through KINOMEscan™.
Indazole-pyrimidine derivativeVEGFR-2Interactions with the ATP binding site.

Conformational Analysis of 7-Methoxy-1H-Indazole Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule is crucial for its ability to bind to a biological target.

For 7-Methoxy-1H-indazole derivatives, crystal structure analysis has shown that the methoxy group can lie in the same plane as the indazole ring system. The partially saturated dihydro ring in a related compound, 7-Methoxy-4,5-dihydro-1H-benzo[g]indazole, introduces structural rigidity that influences its binding interactions.

Computational methods can be used to perform conformational analysis and predict the preferred conformations of flexible molecules in solution or when bound to a receptor. This information is essential for understanding the structure-activity relationships and for designing molecules with optimal shapes for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 7-methoxy-1H-indazole derivatives, QSAR models can predict the therapeutic efficacy of novel analogs, thereby prioritizing synthetic efforts.

Research on indazole derivatives has highlighted the importance of various physicochemical and structural features in determining their biological activity. For instance, 3D-QSAR studies on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) have revealed the significance of steric and electrostatic fields. nih.gov These models, validated through statistical methods like Partial Least Squares (PLS), generate contour maps that delineate regions where bulky or electropositive/electronegative substituents are likely to enhance or diminish activity. nih.gov While specific QSAR models for 7-methoxy-1H-indazole hydrochloride are not extensively documented in publicly available literature, the principles from studies on analogous indazole scaffolds are highly applicable.

A typical QSAR study on indazole derivatives involves the following steps:

Data Set Selection: A series of 7-methoxy-1H-indazole analogs with experimentally determined biological activities (e.g., IC₅₀ values) is chosen.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are employed to generate a QSAR equation that links the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

The insights gained from such models can guide the rational design of new 7-methoxy-1H-indazole derivatives with improved therapeutic potential.

QSAR Model Parameters for Indazole Derivatives
Statistical Method Partial Least Squares (PLS)
Key Descriptors Steric Fields, Electrostatic Fields
Validation Internal and External Validation
Application Prediction of biological activity, guiding new compound synthesis

This table is a representative example based on general QSAR studies on indazole derivatives.

Structure-Guided and Fragment-Based Drug Design Approaches

Structure-guided and fragment-based drug design (FBDD) are powerful strategies for the discovery and optimization of lead compounds. These methods rely on the three-dimensional structural information of the target protein to design molecules that can bind with high affinity and selectivity.

Structure-Guided Design:

A study on 1H-indazole derivatives as anti-inflammatory agents through docking with the Cyclooxygenase-2 (COX-2) enzyme highlighted that compounds with a 4-methoxyphenyl (B3050149) group showed significant binding results. researchgate.net This underscores the potential of the methoxy group in contributing to favorable binding interactions.

Fragment-Based Drug Design (FBDD):

FBDD has emerged as a successful strategy for identifying novel chemical scaffolds. This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target protein, albeit with low affinity. These initial hits are then grown or linked together in a structure-guided manner to generate more potent lead compounds. nih.gov

The 1H-indazole core is a well-established fragment in medicinal chemistry, known for its ability to form key interactions with the hinge region of kinases. mdpi.com The 7-methoxy-1H-indazole scaffold can serve as a starting point for FBDD campaigns. By identifying fragments that bind to adjacent pockets of the target protein, novel derivatives can be designed by linking these fragments to the 7-methoxy-1H-indazole core. For instance, a fragment-based approach was successfully used to discover a novel class of Rho-kinase inhibitors starting from an indazole-based fragment. nih.gov

Key Interactions of Indazole Scaffolds in Kinase Binding
Interaction Type Description
Hydrogen Bonding The indazole nitrogen atoms often form crucial hydrogen bonds with the backbone amide groups of the kinase hinge region. mdpi.com
Hydrophobic Interactions The bicyclic ring system of indazole fits into hydrophobic pockets within the ATP-binding site.
Role of Methoxy Group Can act as a hydrogen bond acceptor or influence electronic properties to enhance binding affinity. researchgate.net

This table summarizes common interactions observed in structure-guided design studies of indazole-based inhibitors.

Applications of 7 Methoxy 1h Indazole Hydrochloride in Pre Clinical Drug Discovery and Chemical Biology

Development as Lead Compounds and Pharmacological Probes

7-Methoxy-1H-indazole hydrochloride and its parent compound, 7-Methoxy-1H-indazole, serve as valuable lead compounds in the discovery of novel therapeutic agents. A lead compound is a chemical starting point for the development of new drugs. The methoxy (B1213986) group at the 7-position influences the molecule's physicochemical properties, which can be fine-tuned through further chemical modifications to optimize biological activity and selectivity for a specific target.

The indazole ring system, with its unique arrangement of nitrogen atoms, facilitates various intermolecular interactions, such as hydrogen bonding, which are critical for binding to biological receptors. This makes 7-Methoxy-1H-indazole derivatives suitable for development as pharmacological probes to investigate the function of enzymes and receptors. ontosight.ai For instance, derivatives of 7-Methoxy-1H-indazole have been explored as potential inhibitors for a variety of protein kinases, which are crucial targets in cancer therapy. nih.gov

Role as Key Synthetic Intermediates and Building Blocks for Complex Molecules

One of the primary applications of this compound is its role as a key synthetic intermediate. It serves as a versatile building block for the construction of more complex molecules with potential therapeutic value. The indazole core can be synthesized through various methods, including the cyclization of substituted anilines. Specifically, 7-Methoxy-1H-indazole can be produced from 2-methoxy-6-methylaniline.

The reactivity of the indazole ring allows for derivatization at multiple positions, enabling the introduction of diverse functional groups to create a library of compounds for screening. For example, 7-Methoxy-1H-indazole-3-carboxylic acid, a closely related derivative, is a key intermediate in the synthesis of 7-Hydroxy Granisetron, a metabolite of the antiemetic drug Granisetron. usbio.net This highlights the importance of the 7-methoxy-indazole scaffold in accessing biologically active molecules.

Potential in Specific Therapeutic Areas (Based on Pre-clinical Evidence)

Pre-clinical studies have suggested the potential of 7-Methoxy-1H-indazole derivatives across several therapeutic areas.

The indazole nucleus is a prominent feature in many kinase inhibitors developed for cancer therapy. nih.gov Research has shown that derivatives of 7-Methoxy-1H-indazole exhibit cytotoxic effects against various cancer cell lines. japsonline.com For example, novel curcumin-indazole analogs, which incorporate a methoxy-substituted indazole ring, have demonstrated significant cytotoxicity against colorectal carcinoma (WiDr), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines. japsonline.com The number and position of methoxy groups on the indazole ring have been shown to influence the cytotoxic activity of these compounds. japsonline.com Furthermore, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer, demonstrating anti-tumor migration and invasion activities in pre-clinical models. nih.gov

Indazole derivatives have been investigated for their effects on the central nervous system. A notable example is 7-nitroindazole (B13768), a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). nih.govnih.gov Inhibition of nNOS is a strategy being explored for neuroprotection in conditions like Parkinson's disease. nih.gov While 7-nitroindazole itself has been shown to have some adverse effects with long-term use, its study provides a basis for designing safer and more effective nNOS inhibitors based on the indazole scaffold. nih.gov The structural similarity of 7-Methoxy-1H-indazole to these compounds suggests its potential as a scaffold for developing novel neuropharmacological agents.

The anti-inflammatory potential of indazole derivatives is an active area of research. The indazole scaffold is found in compounds being investigated for their ability to modulate inflammatory pathways. researchgate.net For instance, computational studies have shown that 1H-indazole analogs can bind to cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. researchgate.net While direct pre-clinical evidence for the anti-inflammatory activity of this compound is still emerging, its structural relationship to other anti-inflammatory indazoles makes it a compound of interest in this field.

Indazole derivatives have shown promise in experimental models of cardiovascular disease. nih.gov For instance, the indazole derivative YC-1 has been developed for its therapeutic potential in circulatory disorders due to its effects on platelet aggregation and vascular contraction. nih.gov Another derivative, 7-nitroindazole, has been shown to influence cardiovascular biomarkers related to oxidative stress. nih.gov Although more research is needed, the versatility of the indazole scaffold suggests that derivatives of 7-Methoxy-1H-indazole could be explored for potential applications in cardiovascular research.

Antimicrobial Research and Development

The indazole scaffold is a significant heterocyclic framework in medicinal chemistry, recognized for its wide range of biological activities, including antimicrobial properties. researchgate.netnih.gov While research directly on this compound is specific, the broader class of indazole derivatives, particularly those with methoxy substitutions, has been the subject of numerous studies aimed at discovering new antimicrobial agents to combat the rise of drug-resistant pathogens. researchgate.net

Indazole derivatives exert their antimicrobial effects through various mechanisms. One notable target is DNA gyrase, an essential bacterial enzyme involved in DNA replication. mitwpu.edu.in Studies have shown that substituted indazole derivatives can act as inhibitors of the DNA gyrase B subunit, leading to the disruption of bacterial growth. mitwpu.edu.in Specifically, compounds with substitutions at the 5th and 6th positions of the indazole ring have demonstrated significant antibacterial potential. mitwpu.edu.in The methoxy group, as seen in 7-Methoxy-1H-indazole, is a key substituent in many biologically active compounds. Its electronic properties can influence how the molecule interacts with its biological target. nih.gov For instance, the presence and position of a methoxy group on related heterocyclic structures, like pyrazolines, have been shown to enhance antibacterial activity against strains such as S. aureus and E. faecalis. turkjps.org

Research into novel indazole-based compounds has yielded derivatives with promising activity against a spectrum of bacteria. For example, newly synthesized indazole derivatives have shown significant antimicrobial action against E. coli, with some compounds demonstrating efficacy comparable to the standard antibiotic streptomycin. researchgate.net Other research has focused on creating hybrid molecules, such as indazolylthiazole heterocycles, which have exhibited remarkable antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as antifungal activity against C. albicans. researchgate.net These findings underscore the versatility of the indazole core in the design of new antimicrobial agents. nih.gov

The following table summarizes selected research findings on the antimicrobial activity of various indazole derivatives.

Derivative Class Target Organism(s) Key Findings Reference(s)
Substituted IndazolesB. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhiInhibition of DNA gyrase B; MIC value of 50µg/mL for active compounds. mitwpu.edu.in
Indazole-3-carboxamidesGeneral Antibacterial & AntifungalThe indazole skeleton is known for antifungal and antibacterial activity. researchgate.net
Indazole-HydrazonesE. coliSynthesized derivatives showed significant antimicrobial action compared to streptomycin. researchgate.net
IndazolylthiazolesE. coli, S. aureus, C. albicans, C. mycodermaShowed strong binding to DNA gyrase and lanosterol (B1674476) α-demethylase; MIC of 14.15 µg/mL against E. coli and 12.53 µg/mL against S. aureus for compound 7C1. researchgate.net
N-methyl-3-aryl indazolesXanthomonas campestris, Bacillus cereus, E. coli, B. megaterium, C. albicansDerivatives showed dominant activity against tested bacterial and fungal strains. nih.gov

Patent Landscape and Emerging Research Trends Related to 7-Methoxy-1H-Indazole

The indazole ring system is considered a "privileged structure" in drug discovery, capable of interacting with multiple biological targets. This versatility has led to extensive research and a dynamic patent landscape for indazole derivatives. The core structure is found in several FDA-approved drugs, primarily in oncology, such as Axitinib and Pazopanib, highlighting its therapeutic importance. nih.govacs.org Consequently, there is significant patent activity focused on novel indazole-based molecules with potential therapeutic applications. For instance, patents have been filed for indazole derivatives as CB1 receptor agonists for pain management and for various other conditions. google.com The patent for 4-bromo-7-methoxy-1H-indazole further indicates commercial and research interest in this specific substitution pattern. uni.lu

A dominant and emerging research trend is the development of indazole derivatives as protein kinase inhibitors for cancer therapy. nih.govnih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The indazole scaffold serves as an effective "hinge-binding" fragment, anchoring the inhibitor to the ATP-binding site of various kinases. nih.gov Research has demonstrated that substitutions on the indazole ring are critical for potency and selectivity. Methoxy-substituted indazole derivatives have shown particular promise. For example, in the development of inhibitors for glycogen (B147801) synthase kinase-3 (GSK-3), methoxy derivatives were found to have significantly higher potency than their methyl-substituted counterparts, underscoring the importance of this functional group for high-potency interactions. nih.gov

Recent patent applications and research continue to explore this area, with a focus on identifying inhibitors for novel kinase targets. A 2024 patent application, for example, describes indazole compounds as inhibitors of PKMYT1 kinase, a key regulator of the cell cycle, for cancer treatment. google.com Furthermore, studies on 1H-indazol-3-amine derivatives have identified compounds that not only inhibit cancer cell proliferation but also induce apoptosis by modulating pathways like p53/MDM2. nih.govresearchgate.net The methoxy group often plays a key role in these interactions, as seen in docking studies where the methoxy oxygen of an indazole derivative forms a crucial hydrogen bond within the kinase's active site. nih.gov This continuous exploration of the chemical space around the indazole core, including derivatives like 7-Methoxy-1H-indazole, signals a sustained effort to develop next-generation targeted therapies. acs.org

Advanced Analytical and Spectroscopic Characterization of 7 Methoxy 1h Indazole Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the molecular structure of 7-Methoxy-1H-indazole hydrochloride by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Solution-State NMR Techniques

In solution, ¹H and ¹³C NMR spectra offer fundamental confirmation of the compound's structure. The ¹H NMR spectrum reveals characteristic signals for the aromatic protons on the indazole ring system and the protons of the methoxy (B1213986) group. For the parent indazole, proton signals appear between 7.1 and 8.1 ppm in DMSO-d₆. chemicalbook.com In 7-Methoxy-1H-indazole, the methoxy protons typically present as a sharp singlet, while the aromatic protons exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR spectroscopy complements the proton data by detailing the carbon framework. The methoxy carbon in indazole derivatives generally resonates around 55 ppm. The aromatic carbons of the indazole core appear in the 100-150 ppm range. For instance, in a related compound, 3-ethoxycarbonyl-7-methoxy-1H-indazole, the methoxy carbon is observed at 55.51 ppm, with aromatic carbons appearing between 105.45 and 145.24 ppm. The hydrochloride form is expected to show subtle shifts in these positions due to the protonation of a nitrogen atom in the pyrazole (B372694) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Methoxy-1H-Indazole Moiety

Atom Type Predicted Chemical Shift (ppm) Notes
¹H (aromatic) 6.5 - 8.0 Complex multiplet patterns.
¹H (methoxy) ~3.8 - 4.0 Sharp singlet.
¹H (N-H) >10 Broad signal, variable.
¹³C (aromatic) 100 - 150 Multiple signals corresponding to the bicyclic ring.
¹³C (methoxy) ~55 Single aliphatic carbon signal.

Note: Values are approximate and can be influenced by solvent and the presence of the hydrochloride salt.

Solid-State NMR (CPMAS) for Crystalline Forms

Cross-Polarization Magic-Angle Spinning (CPMAS) is a solid-state NMR (ssNMR) technique used to analyze the crystalline forms of compounds like this compound. It is particularly useful for studying polymorphism and confirming the structure in the solid phase. acs.orgnih.gov While specific CPMAS data for this compound is not widely published, studies on related difluoro-3-methyl-1H-indazoles show that chemical shifts in the solid state are very similar to those in solution, confirming that the primary tautomer (1H-indazole) is consistent across both phases. researchgate.net In CPMAS experiments on (1H-indazol-1-yl)methanol derivatives, it was noted that some signals might split due to the specific packing arrangement in the crystal lattice. acs.orgnih.gov

X-ray Crystallography for Solid-State Structure Elucidation and Conformation Analysis

While the specific crystal structure of this compound is not publicly available, analysis of related indazole derivatives provides significant insight. For example, crystal structure analysis has demonstrated that the methoxy group in the 7-position lies in the same plane as the indazole ring system. Studies on (1H-indazol-1-yl)methanol derivatives reveal that these molecules often form dimers in the solid state through intermolecular hydrogen bonds. acs.orgnih.gov In these structures, the torsion angles of substituents are precisely determined, providing crucial conformational information. acs.orgnih.gov For this compound, X-ray analysis would confirm the planarity of the bicyclic ring, the conformation of the methoxy group, and the location of the chloride counter-ion relative to the protonated indazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands.

For the parent 1H-indazole hydrochloride, a solid-state (KBr disc) spectrum shows characteristic absorptions for the N-H and C-H bonds, as well as the aromatic ring system. nist.gov Gas-phase IR studies of indazole, which eliminate intermolecular hydrogen bonding, provide a clearer view of the fundamental vibrational modes. psu.edursc.org The spectrum of this compound would build upon this, with additional distinct bands for the methoxy group.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (amine salt) Stretching ~3200 - 2800 (broad)
C-H (aromatic) Stretching ~3100 - 3000
C-H (aliphatic - Methoxy) Stretching ~2960 - 2850
C=C (aromatic) Stretching ~1600 - 1450
C-O (methoxy ether) Stretching ~1300 - 1250
C-N Stretching ~1350 - 1250

Note: Values are typical ranges and can vary based on the specific molecular environment and sampling method (e.g., KBr pellet, ATR).

Chromatographic Methods (e.g., TLC, HPLC, LC-MS, UPLC) for Purity Assessment and Identity Verification

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity and confirming its identity.

Thin-Layer Chromatography (TLC): TLC is a quick and valuable tool for monitoring the progress of a reaction and for determining the optimal solvent system for purification by column chromatography.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the preferred methods for quantitative purity analysis, capable of providing precise measurements often exceeding 98%. chemscene.com These techniques separate compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. lcms.cz The use of UPLC, with its smaller particle-sized columns, allows for faster analysis times and sharper peaks compared to traditional HPLC. lcms.cz A typical HPLC method for a related indazole derivative involved a C18 column with a gradient of acetonitrile (B52724) and water containing formic acid. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ekb.eg As the compound elutes from the LC column, it is ionized (e.g., by Electrospray Ionization - ESI) and its mass-to-charge ratio (m/z) is determined. ekb.eg For 7-Methoxy-1H-indazole, a protonated molecule [M+H]⁺ would be expected at an m/z of approximately 149.07. uni.lu LC-MS is invaluable for confirming the molecular weight of the target compound and identifying any impurities. guidechem.com In-source collision-induced dissociation (CID) can provide further structural information by generating characteristic fragment ions. lcms.cz

Table 3: Summary of Chromatographic Methods and Applications

Technique Application Key Information Obtained
TLC Reaction monitoring, solvent system selection Qualitative purity, separation feasibility
HPLC/UPLC Quantitative purity analysis High-precision purity (%), retention time

Future Research Directions for 7 Methoxy 1h Indazole Hydrochloride

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical research. Future investigations into the synthesis of 7-Methoxy-1H-indazole hydrochloride should prioritize the exploration of novel and sustainable pathways that offer advantages over classical methods.

One established route to the 7-methoxyindazole core involves the cyclization of a suitably substituted aniline (B41778) precursor, such as 2-methoxy-6-methylaniline, through an N-nitroso derivative, which has been reported to yield the product in 80% yield. dergipark.org.tr However, the future of its synthesis lies in greener and more efficient technologies.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and simplified purification. The successful synthesis of a 7-methoxy substituted indazole derivative in high yield (85%) using microwave irradiation highlights the potential of this technology for the efficient production of this compound and its analogues.

Flow Chemistry: The use of flow reactors offers enhanced safety, reproducibility, and scalability for chemical syntheses. nih.govnih.gov This technology allows for precise control over reaction parameters and can enable the safe execution of reactions at elevated temperatures and pressures. A general and versatile route for synthesizing a range of indazoles, including 3-amino and 3-hydroxy analogues, has been developed using flow chemistry, demonstrating its applicability to this class of compounds. nih.govnih.gov

One-Pot Syntheses and Catalytic Methods: The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. nih.govresearchgate.net Copper-catalyzed coupling reactions have been employed for the synthesis of substituted 3-aminoindazoles. organic-chemistry.org Furthermore, silver(I)-mediated intramolecular oxidative C-H bond amination presents a modern and efficient method for constructing the 1H-indazole ring system. bldpharm.com The exploration of novel catalytic systems, including the use of natural and reusable catalysts like lemon peel powder under ultrasound irradiation, represents a promising avenue for green synthesis. uni.lu

Future research should focus on adapting and optimizing these modern synthetic strategies for the specific and efficient production of this compound, with an emphasis on atom economy, reduced environmental impact, and cost-effectiveness.

Discovery of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action

While some biological activities of 7-methoxy-indazole have been identified, a vast landscape of potential therapeutic applications remains to be explored. Future research should be directed towards identifying novel biological targets and elucidating the underlying mechanisms of action.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 7-Methoxy-indazole has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS). nih.gov The inhibition of nNOS is a potential therapeutic strategy for various neurological and psychiatric disorders. Further studies are warranted to fully characterize the inhibitory profile of this compound against all nitric oxide synthase isoforms and to explore its potential in treating conditions associated with nNOS dysregulation.

Anticancer Potential: Indazole derivatives have demonstrated significant potential as anticancer agents. nih.govmdpi.comjapsonline.com They have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer. umich.edu For instance, indazole-based compounds have been developed as inhibitors of fibroblast growth factor receptors (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and aurora kinases. nih.govnih.gov The anticancer activity of indazole derivatives has been observed in various cancer cell lines, where they can induce apoptosis and inhibit cell proliferation. mdpi.com Future research should systematically screen this compound and its derivatives against a broad panel of cancer cell lines and molecular targets to identify new therapeutic opportunities in oncology. For example, novel 1,3-dimethyl-6-amino indazole derivatives have shown promise as IDO1 inhibitors for cancer immunotherapy. nih.gov

Anti-inflammatory and Other Activities: The indazole scaffold is present in commercially available anti-inflammatory drugs. nih.gov Given this precedent, the anti-inflammatory potential of this compound should be thoroughly investigated. Furthermore, the diverse biological activities associated with the indazole core, including antimicrobial and anti-neurodegenerative properties, suggest that this compound may have therapeutic value in a wide range of diseases. uni.lu

A comprehensive pharmacological profiling of this compound is essential to uncover its full therapeutic potential and to identify novel and unexpected biological activities.

Advanced Computational Approaches for Rational Design and Activity Prediction

The integration of advanced computational methods into the drug discovery process can significantly accelerate the identification and optimization of lead compounds. For this compound, these approaches can provide valuable insights into its structure-activity relationships (SAR) and guide the design of more potent and selective derivatives.

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding orientation of this compound within the active site of its biological targets, such as nNOS. nih.gov This information is crucial for understanding the molecular basis of its activity and for designing modifications that can enhance binding affinity. Molecular dynamics (MD) simulations can further provide insights into the stability of the ligand-protein complex and the dynamic interactions that govern binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of indazole derivatives with their biological activity. nih.govnih.gov These models can identify the key steric, electronic, and hydrophobic properties that are critical for activity and can be used to predict the potency of novel, unsynthesized analogues. nih.gov

Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. dergipark.org.trnih.govugm.ac.iddovepress.com A pharmacophore model for this compound can be developed based on its known active conformations or the structure of its target's binding site. dovepress.com This model can then be used for virtual screening of large chemical databases to identify new molecules with the potential for similar biological activity. dergipark.org.tr

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. organic-chemistry.orgheteroletters.org In silico ADMET prediction tools can be used to assess the drug-likeness of this compound and its derivatives at an early stage, helping to identify potential liabilities and guide the design of compounds with improved pharmacokinetic and safety profiles. dovepress.comresearchgate.net

By leveraging these advanced computational techniques, researchers can adopt a more rational and efficient approach to the design and optimization of this compound-based drug candidates.

Development of Highly Selective Pharmacological Probes for Biological Systems

Highly selective pharmacological probes are indispensable tools for dissecting complex biological processes and validating novel drug targets. The unique structural features of this compound make it an attractive scaffold for the development of such probes.

Selective Kinase Inhibitors: The indazole core is a common feature in many kinase inhibitors. umich.edunih.gov By systematically modifying the structure of this compound, it may be possible to develop highly selective inhibitors for specific kinases that are implicated in disease. dovepress.comnih.gov These selective probes can be used to elucidate the physiological and pathological roles of their target kinases.

Fluorescent Probes for Cellular Imaging: The attachment of a fluorophore to the 7-Methoxy-1H-indazole scaffold could lead to the development of fluorescent probes for imaging its biological targets within living cells. nih.govmdpi.commdpi.comchemrxiv.orgresearchgate.net Such probes would enable the real-time visualization of target distribution, dynamics, and engagement, providing invaluable insights into cellular function. The design of these probes would involve linking the indazole moiety to a suitable fluorophore, ensuring that the resulting conjugate retains its binding affinity and selectivity. mdpi.com

Photoaffinity Labeling Probes: Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological system. frontiersin.orgacs.orgresearchgate.net A photoaffinity probe based on this compound would incorporate a photoreactive group that, upon irradiation with light, forms a covalent bond with its binding target. acs.org This would allow for the unambiguous identification of the protein targets of the compound.

Probes for Positron Emission Tomography (PET): The development of radiolabeled versions of this compound could enable its use as a probe for in vivo imaging with Positron Emission Tomography (PET). PET probes allow for the non-invasive visualization and quantification of biological targets in living subjects, which is of immense value in both preclinical research and clinical diagnostics.

Click Chemistry for Functionalization: The principles of "click chemistry" offer a versatile and efficient means of functionalizing the 7-Methoxy-1H-indazole scaffold. umich.edunih.gov By introducing a "clickable" functional group, such as an alkyne or an azide, onto the indazole ring, a wide variety of reporter tags, affinity labels, or other functionalities can be readily attached, facilitating the development of a diverse range of pharmacological probes. nih.gov

The development of these specialized probes derived from this compound will not only advance our understanding of its own mechanism of action but will also provide powerful tools for broader biological and pharmacological research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.